N-Boc-(R)-Phenylephrine Sodium Salt
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Overview
Description
N-Boc-®-Phenylephrine Sodium Salt is a chemical compound that belongs to the class of N-Boc protected amines. The N-Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Phenylephrine is a well-known sympathomimetic agent used primarily as a decongestant, and the addition of the N-Boc group provides stability and protection during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-®-Phenylephrine Sodium Salt typically involves the protection of the amine group of phenylephrine with the N-Boc group. This can be achieved by reacting phenylephrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Boc-®-Phenylephrine Sodium Salt may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the N-Boc protection reaction under mild conditions, allowing for high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-Boc-®-Phenylephrine Sodium Salt can undergo various chemical reactions, including:
Deprotection: The removal of the N-Boc group to regenerate the free amine.
Substitution: The phenylephrine moiety can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride, or hydrogen chloride gas in solvent-free conditions
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of phenylephrine.
Substitution: Depending on the nucleophile used, substituted phenylephrine derivatives can be formed.
Scientific Research Applications
N-Boc-®-Phenylephrine Sodium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of adrenergic receptors and their interactions with sympathomimetic agents.
Medicine: Investigated for its potential use in developing new decongestant formulations with improved stability and efficacy.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs)
Mechanism of Action
The mechanism of action of N-Boc-®-Phenylephrine Sodium Salt involves the protection of the amine group, which prevents unwanted side reactions during synthetic processes. The N-Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the active phenylephrine moiety. Phenylephrine itself acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .
Comparison with Similar Compounds
Similar Compounds
N-Boc-Phenylephrine: Similar in structure but lacks the sodium salt form.
N-Boc-(S)-Phenylephrine Sodium Salt: The enantiomer of N-Boc-®-Phenylephrine Sodium Salt.
N-Boc-Epinephrine: Another N-Boc protected sympathomimetic agent.
Uniqueness
N-Boc-®-Phenylephrine Sodium Salt is unique due to its specific stereochemistry (R-enantiomer) and the presence of the sodium salt, which can influence its solubility and reactivity in various chemical reactions. This compound provides a stable and protected form of phenylephrine, making it valuable in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C14H20NNaO4 |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
sodium;3-[(1R)-1-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenolate |
InChI |
InChI=1S/C14H21NO4.Na/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10;/h5-8,12,16-17H,9H2,1-4H3;/q;+1/p-1/t12-;/m0./s1 |
InChI Key |
PDMUTGNVMLFOGY-YDALLXLXSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)[O-])O.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[O-])O.[Na+] |
Origin of Product |
United States |
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